molecular formula C34H48O14 B077195 Hyrcanoside CAS No. 15001-93-1

Hyrcanoside

Cat. No.: B077195
CAS No.: 15001-93-1
M. Wt: 680.7 g/mol
InChI Key: HFXNSSUZFCOFIY-JJRUEEJWSA-N
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Description

Hyrcanoside is a steroid glycoside, specifically a cardiac glycoside, which is a type of compound known for its potent biological activities It is derived from the plant species Coronilla varia LThis compound has been studied for its potential anticancer properties and its ability to inhibit Na+/K±ATPase, an enzyme crucial for cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hyrcanoside typically involves the isolation from natural sources rather than synthetic routes. The compound is extracted from the seeds of Coronilla varia L. using various chromatographic techniques. The isolation process includes solvent extraction, followed by purification using column chromatography and crystallization .

Industrial Production Methods

The focus has been on optimizing the extraction and purification processes to obtain high yields of the compound .

Chemical Reactions Analysis

Types of Reactions

Hyrcanoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted glycosides. These products are often studied for their biological activities and potential therapeutic applications .

Scientific Research Applications

Mechanism of Action

Hyrcanoside exerts its effects primarily through the inhibition of Na+/K±ATPase, an enzyme responsible for maintaining the electrochemical gradient across cell membranes. By inhibiting this enzyme, this compound disrupts ion homeostasis, leading to increased intracellular calcium levels. This mechanism is crucial for its anticancer activity, as the elevated calcium levels can induce apoptosis in cancer cells .

Comparison with Similar Compounds

Hyrcanoside is often compared to other cardiac glycosides, such as:

These compounds share a similar mechanism of action, inhibiting Na+/K±ATPase. this compound is unique in its specific glycosidic structure and its potential for selective anticancer activity. Unlike some other cardiac glycosides, this compound has shown lower systemic toxicity and higher selectivity for cancer cells .

Properties

CAS No.

15001-93-1

Molecular Formula

C34H48O14

Molecular Weight

680.7 g/mol

IUPAC Name

(3S,8R,9S,10S,13R,14S)-3-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-10-carbaldehyde

InChI

InChI=1S/C34H48O14/c1-32-7-5-20-21(34(32,43)9-6-19(32)16-10-24(37)44-13-16)3-2-17-11-18(4-8-33(17,20)15-36)46-30-28(41)26(39)23(14-45-30)48-31-29(42)27(40)25(38)22(12-35)47-31/h10-11,15,18-23,25-31,35,38-43H,2-9,12-14H2,1H3/t18-,19?,20-,21+,22?,23?,25?,26?,27?,28?,29?,30?,31?,32+,33+,34-/m0/s1

InChI Key

HFXNSSUZFCOFIY-JJRUEEJWSA-N

SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@]1(CCC2C4=CC(=O)OC4)O)CCC5=C[C@H](CC[C@]35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O

Canonical SMILES

CC12CCC3C(C1(CCC2C4=CC(=O)OC4)O)CCC5=CC(CCC35C=O)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O

Synonyms

hyrcanoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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